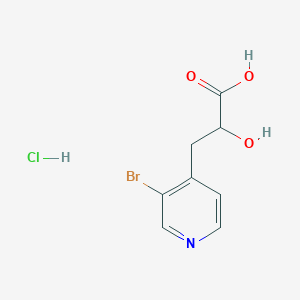

3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride

CAS No.: 2225154-31-2

Cat. No.: VC6623588

Molecular Formula: C8H9BrClNO3

Molecular Weight: 282.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2225154-31-2 |

|---|---|

| Molecular Formula | C8H9BrClNO3 |

| Molecular Weight | 282.52 |

| IUPAC Name | 3-(3-bromopyridin-4-yl)-2-hydroxypropanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H8BrNO3.ClH/c9-6-4-10-2-1-5(6)3-7(11)8(12)13;/h1-2,4,7,11H,3H2,(H,12,13);1H |

| Standard InChI Key | GHTWRIYCPOQUMO-UHFFFAOYSA-N |

| SMILES | C1=CN=CC(=C1CC(C(=O)O)O)Br.Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure integrates a pyridine ring with a bromine atom at the 3-position and a 2-hydroxypropanoic acid side chain at the 4-position. The hydrochloride salt formation enhances stability, a common strategy for carboxylic acid derivatives . The molecular formula C₈H₈BrNO₃ corresponds to a molar mass of 262.52 g/mol. Key structural descriptors include:

SMILES Notation

C1=CN=CC(=C1CC(C(=O)O)O)Br.Cl

InChI Key

NPPIURJPMOIQNT-UHFFFAOYSA-N

The pyridine ring’s electron-withdrawing bromine substituent influences reactivity, while the hydroxypropanoic acid moiety introduces chirality and hydrogen-bonding capability.

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry predictions for various adducts provide insights into its gas-phase behavior, relevant for mass spectrometric characterization :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 245.97605 | 142.7 |

| [M+Na]+ | 267.95799 | 144.5 |

| [M+NH4]+ | 263.00259 | 145.7 |

| [M-H]- | 243.96149 | 140.8 |

These values aid in method development for analytical workflows, particularly in metabolomics or impurity profiling .

Synthesis and Production

Synthetic Routes

While explicit literature on this compound’s synthesis is absent, analogous bromopyridine derivatives are typically synthesized via:

-

Electrophilic Bromination: Direct bromination of pyridine precursors using reagents like N-bromosuccinimide (NBS).

-

Nucleophilic Substitution: Displacement of leaving groups (e.g., chloride) on pre-functionalized pyridines.

-

Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce the hydroxypropanoic acid moiety .

The hydrochloride salt likely forms during workup via treatment with hydrochloric acid, protonating the pyridine nitrogen or carboxylic acid group.

| Supplier | Location | Specialization |

|---|---|---|

| Yancheng Biaoye Chemical Co., Ltd. | CN | Fine chemicals, pharmaceutical intermediates |

| Polpharma SA | PL | Bulk pharmaceuticals, API synthesis |

| Suzhou Industrial Park Yacoo Chemical | CN | Reagents, catalysts |

Pricing and batch-specific data remain proprietary, but typical scales range from milligrams to kilograms for research purposes .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits enhanced water solubility compared to the free acid. Predicted solubility in polar aprotic solvents (e.g., DMSO, methanol) aligns with its ionic character . Stability under ambient conditions is presumed moderate, necessitating storage at 2–8°C to prevent hydrolysis or decomposition.

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR peaks would include:

-

Pyridine protons: δ 8.5–9.0 ppm (aromatic, deshielded by bromine).

-

Hydroxypropanoic acid: δ 4.3–4.7 ppm (methine adjacent to hydroxyl), δ 2.8–3.2 ppm (methylene) .

Infrared (IR) Spectroscopy

Key absorptions:

-

O-H stretch (carboxylic acid): ~2500–3000 cm⁻¹ (broad).

-

C=O stretch: ~1700 cm⁻¹.

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Key Differentiator |

|---|---|---|

| 3-Bromo-2-hydroxypropanoic acid | C₃H₅BrO₃ | Lacks pyridine ring; simpler backbone |

| 4-Bromopyridine-3-carboxylic acid | C₆H₄BrNO₂ | Carboxylic acid directly on pyridine |

The integration of both pyridine and hydroxypropanoic acid groups in 3-(3-bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride enables unique electronic and steric properties, distinguishing it from simpler analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume